

Comparative Physical and Chemical Properties

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Compound of Interest				
Compound Name:	Lithium amide			
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The physical properties of alkali metal amides are summarized below. As a class, they are white, crystalline solids when pure, though commercial grades of sodium amide are often gray due to trace amounts of metallic iron from manufacturing.[1] All react violently with water and must be handled under anhydrous, inert conditions.[2][3]

Data Presentation: Physical Properties

Property	Lithium Amide (LiNH ₂)	Sodium Amide (NaNH ₂)	Potassium Amide (KNH ₂)
Molar Mass (g/mol)	22.96[4]	39.01[1]	55.12[5]
Appearance	White crystalline powder[6]	White crystalline powder (often gray)[1] [7]	White or pale-yellow solid[5]
Melting Point (°C)	375[8]	210[1]	338[5]
Boiling/Decomp. (°C)	430 (decomposes)[4]	400[1]	N/A
Density (g/cm³)	1.178[4]	1.39[7]	1.57[5]

Solubility

The solubility of these simple amides in common organic solvents is generally low.

• Liquid Ammonia: This is the most common solvent for reactions involving alkali metal amides, in which they show slight to moderate solubility. Potassium amide is more soluble than sodium amide in liquid ammonia.[2]



- Ethereal Solvents (THF, Diethyl Ether): **Lithium amide** is generally insoluble in anhydrous ether.[6] The poor solubility of sodium and potassium amides in these solvents often necessitates their use as suspensions.[9]
- Hydrocarbon Solvents (Toluene, Hexane): Alkali metal amides are typically insoluble in hydrocarbon solvents.[3][6] Toluene or xylene are often used as inert, high-boiling solvents for reactions at elevated temperatures.[10][11]

Basicity

All three alkali metal amides are exceptionally strong bases. Their strength derives from the amide anion (NH₂⁻), which is the conjugate base of ammonia (NH₃), an extremely weak acid with a pKa of approximately 38.[12] This makes them capable of deprotonating a wide range of weak carbon and nitrogen acids, including terminal alkynes (pKa \approx 25), alcohols, and activated C-H bonds adjacent to carbonyls or nitriles.[12][13]

While all are strong, their effective reactivity can be influenced by the associated alkali metal cation (M⁺):

- Li⁺: The small, hard lithium cation forms strong, often covalent, bonds and promotes the formation of aggregates (oligomers), which can reduce the effective basicity and reactivity of the amide.
- Na+: Sodium amide is a widely used, cost-effective, and powerful base. It represents a
 balance of reactivity and ease of handling.
- K⁺: The large, soft potassium cation forms more ionic bonds with the amide anion. This leads to a "freer," more reactive amide base, making potassium amide the strongest base of the three in many applications.

Synthesis of Alkali Metal Amides

The most common laboratory and industrial synthesis involves the reaction of the alkali metal with liquid or gaseous ammonia, often accelerated by a catalyst.[1][5][10]





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Caption: General workflow for the synthesis of alkali metal amides.

Experimental Protocol 1: Synthesis of Sodium Amide (NaNH₂)

This procedure is adapted from a reliable method for preparing solid sodium amide by reacting molten sodium with gaseous ammonia.[10][11]

- Apparatus: A three-necked flask or a dedicated iron pot equipped with a mechanical stirrer, a
 gas inlet tube extending to the bottom, a gas outlet, and a thermometer well. The outlet
 should be connected to a bubbler to monitor gas flow.
- Reagents:
 - Sodium metal: ~175 g (7.6 gram atoms)
 - Anhydrous ammonia gas
- Procedure:
 - Assemble the apparatus, ensuring all glassware is thoroughly dried. Place the sodium metal into a nickel crucible inside the reaction pot.[10]
 - Heat the pot to ~120 °C while passing a slow stream of ammonia through the system to displace all air and moisture.[10]



- Allow the apparatus to cool to 70-80 °C before proceeding.[10]
- Increase heating. The sodium will melt at 97.8 °C. Once molten, lower the gas inlet tube below the surface of the liquid sodium.[10]
- Raise the temperature to 350 °C. The reaction will commence, indicated by the evolution of hydrogen gas. Maintain a steady flow of ammonia.
- The reaction is typically complete in 4-5 hours, indicated by the cessation of hydrogen evolution.
- Once complete, extinguish the heat source and shut off the ammonia flow. Quickly remove
 the crucible and pour the molten sodium amide into a shallow, dry iron tray to cool in a
 desiccator.[10]
- The resulting solid can be pulverized in a mortar under an inert hydrocarbon solvent (e.g., kerosene) for storage and use.[10]
- Yield: 90-95%.[10][11]
- Safety Note: This reaction produces flammable hydrogen gas and should be performed in a
 well-ventilated fume hood. Sodium amide is extremely reactive with water.[10]

Experimental Protocol 2: Synthesis of Potassium Amide (KNH₂)

Potassium amide can be prepared in high yield using the same apparatus and general procedure as for sodium amide, with a key modification to the reaction temperature.[10]

- · Reagents:
 - Potassium metal
 - Anhydrous ammonia gas
- Procedure:
 - Follow the setup and safety precautions as outlined for sodium amide synthesis.



- After melting the potassium (m.p. 63.5 °C), bring the reaction temperature to 350–360 °C and maintain it for the entire duration of the reaction.[10]
- Isolate the product as described for sodium amide.
- Yield: ~95%.[10]

Experimental Protocol 3: Synthesis of Lithium Amide (LiNH₂)

Lithium amide can be prepared by the reaction of lithium metal with liquid ammonia, which proceeds more readily than the analogous reactions with sodium or potassium. A catalyst is typically still employed.

- Apparatus: A three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.
- · Reagents:
 - Lithium wire: 8.4 g (1.20 mol)
 - Liquid ammonia: ~500 mL
 - Ferric nitrate hexahydrate (Fe(NO₃)₃·6H₂O): ~0.3 g (catalyst)
- Procedure:
 - Set up the apparatus in a fume hood and ensure it is moisture-free.
 - Cool the flask to -78 °C (dry ice/acetone bath) and condense ~500 mL of ammonia.
 - Add the ferric nitrate catalyst to the stirred liquid ammonia.
 - Add a small piece of lithium metal. The solution will turn deep blue due to the formation of solvated electrons. The catalyst will initiate the reaction, indicated by the fading of the blue color to a gray suspension of **lithium amide**.



- Continue adding the remaining lithium metal in small portions, allowing the blue color to dissipate after each addition.
- Once all the lithium has been added and the blue color is permanently discharged, stir the resulting gray suspension for an additional 30 minutes to ensure complete reaction.
- The lithium amide is typically used in situ as a suspension in liquid ammonia.
 Alternatively, the ammonia can be carefully evaporated under a stream of inert gas to yield the solid amide.

Core Reactivity and Applications in Synthesis A. Deprotonation of Terminal Alkynes

A primary application of alkali metal amides is the deprotonation of terminal alkynes (pKa \approx 25) to form alkali metal acetylides.[13] These acetylides are potent carbon nucleophiles used extensively in C-C bond formation. Sodium amide in liquid ammonia is the classic reagent for this transformation.

Caption: Mechanism of terminal alkyne deprotonation by an alkali metal amide.

Experimental Protocol 4: Formation of Phenylacetylene via Double Dehydrohalogenation

This procedure demonstrates the power of sodium amide in effecting a double elimination, followed by the deprotonation of the resulting terminal alkyne, which is then reprotonated upon workup.

- Apparatus: 5-L three-necked flask with a mechanical stirrer, gas inlet, and an outlet for ammonia vapors.
- Reagents:
 - Liquid ammonia: ~3 L
 - Sodium metal: 100 g (4.35 g atoms)
 - Styrene dibromide (1,2-dibromoethyl)benzene): 528 g (2.0 moles)



- · Anhydrous diethyl ether
- Ammonium hydroxide (concentrated)
- Procedure:
 - Prepare a suspension of sodium amide in liquid ammonia from 100 g of sodium as described in Protocol 1 (liquid NH₃ method).
 - To the vigorously stirred suspension of NaNH₂, add 528 g of finely powdered, dry styrene dibromide gradually over ~1 hour. The reaction is exothermic; control the addition rate to prevent excessive boiling of ammonia.
 - After the addition is complete, continue stirring for an additional 2 hours.
 - For workup, add 600 mL of concentrated ammonium hydroxide, followed by 1 L of distilled water. Allow the mixture to stand until the external frost melts.
 - Steam distill the mixture until no more oil passes over (~6 hours).
 - Separate the organic layer (phenylacetylene) from the distillate, wash with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure.
- Product: Phenylacetylene, b.p. 73-74 °C/80 mm.
- Yield: 45–52%.

B. The Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen heterocycles, such as pyridine, using sodium amide.[11] The reaction typically requires high temperatures (e.g., in boiling toluene or xylene) and proceeds via a nucleophilic addition-elimination mechanism, forming a Meisenheimer-like σ -adduct intermediate.[10][11]

Caption: Simplified logical pathway for the Chichibabin reaction.

Applications in Drug Development



Alkali metal amides are indispensable in pharmaceutical manufacturing due to their efficacy in constructing complex molecular architectures.

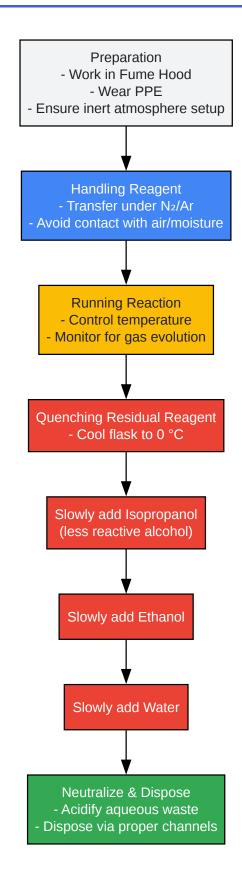
- Intermediate Synthesis: They are widely used as strong bases for deprotonation and condensation reactions in multi-step syntheses of APIs.
- Heterocycle Functionalization: Reactions like the Chichibabin amination provide direct routes to aminopyridines, which are key structural motifs in numerous drugs.
- C-C Bond Formation: Their ability to generate potent carbon nucleophiles (e.g., acetylides) is crucial for building the carbon skeleton of drug molecules.
- Specific Drug Classes: Their use has been noted in the synthesis of pain relievers, antiinflammatory drugs, antihistamines, and antibiotics.

Safe Handling and Disposal

Alkali metal amides are highly reactive and hazardous. They react violently with water, releasing ammonia gas and forming caustic hydroxides.[2] They can also react with atmospheric oxygen and carbon dioxide, particularly on prolonged storage, potentially forming explosive peroxides.[3]

All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and chemical-resistant gloves) is mandatory.





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Caption: Workflow for the safe handling and quenching of alkali metal amides.



Protocol 5: Quenching and Disposal of Alkali Metal Amides

This procedure is for the safe neutralization of residual or waste alkali metal amides.

- Apparatus: Reaction flask under an inert atmosphere, addition funnel.
- Reagents:
 - Isopropanol or Toluene (as a diluent)
 - Ethanol
 - Water
 - Dilute acid (e.g., 1M HCl)
- Procedure:
 - Ensure the flask containing the amide is under a positive pressure of inert gas and cooled in an ice-water bath (0 °C).
 - If the amide is a solid, suspend it in an inert, high-boiling solvent like toluene to help dissipate heat.
 - Slowly, and with stirring, add a less reactive alcohol such as isopropanol dropwise via an addition funnel. The reaction will evolve gas (ammonia and/or hydrogen). Control the addition rate to keep the reaction from becoming too vigorous.
 - Once the initial vigorous reaction subsides, you can switch to a more reactive alcohol like ethanol and continue the slow, dropwise addition.[10]
 - After the reaction with ethanol ceases, slowly add water dropwise to quench any remaining reactive material.
 - Once the quenching is complete, the resulting basic aqueous solution can be carefully neutralized with dilute acid before being disposed of according to institutional guidelines.



Conclusion

Lithium, sodium, and potassium amides are foundational tools in synthetic chemistry. While they share the same reactive anion, the choice of cation provides a handle to modulate reactivity and substrate compatibility. Sodium amide offers a robust, economical option for large-scale applications. **Lithium amide**'s tendency to aggregate can offer unique selectivity, while potassium amide provides the highest reactivity for challenging deprotonations. A thorough understanding of their properties, synthesis, and safe handling procedures is critical for their effective and safe deployment in research and drug development.

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